2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. Subsequent steps involve the introduction of functional groups through acylation and alkylation reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions might be carried out at elevated temperatures with a catalyst to ensure complete conversion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of these targets and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-chlorophenyl)ethyl]acetamide
- 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-fluorophenyl)ethyl]acetamide
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-6-8-15(9-7-13)14(2)20-16(23)12-22-17(24)19(21-18(22)25)10-4-3-5-11-19/h6-9,14H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDAEFJGZATHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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